5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester
Overview
Description
5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate, also known as 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester or 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, this compound may inhibit certain signaling pathways, leading to reduced cell proliferation or inducing apoptosis in cancer cells. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, often through hydrogen bonding and π-π stacking interactions. These interactions can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including organ toxicity or systemic toxicity. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect the metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, which modify its structure and influence its biological activity .
Transport and Distribution
The transport and distribution of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
The synthesis of 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the bromination and iodination of indole-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its biological activity.
Biological Studies: Researchers use it to study the effects of indole derivatives on various biological systems.
Industrial Applications: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Similar compounds include:
- 1H-Indole-2-carboxylic acid, ethyl ester
- 5-Bromo-1H-indole-2-carboxylic acid, ethyl ester
- 1H-Indole-3-carboxylic acid, ethyl ester .
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJZDDKWVXPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256048 | |
Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902765-49-5 | |
Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902765-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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